

Standard Protocol for Polyester Dyeing with Disperse Blue 106: Application Notes

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Compound of Interest		
Compound Name:	Disperse Blue 106	
Cat. No.:	B127075	Get Quote

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These application notes provide a detailed standard protocol for the dyeing of polyester substrates with **Disperse Blue 106**. The information is intended for use in research and development settings, offering a comprehensive guide to the experimental process, including data on expected outcomes and key procedural diagrams.

Overview and Dye Profile

Disperse Blue 106 is a monoazo disperse dye characterized by its high intensity and is commonly used for achieving deep blue and navy shades on polyester and acetate fibers.[1][2] Due to its molecular structure, it is applied to hydrophobic fibers from an aqueous dispersion at high temperatures. Adherence to a standardized protocol is crucial for achieving optimal color yield, levelness, and fastness properties.

Chemical Information:



Property	Value
C.I. Name	Disperse Blue 106
C.I. Number	111935
CAS Number	12223-01-7
Molecular Formula	C14H17N5O3S
Molecular Weight	344.39 g/mol
Class	Monoazo

Experimental Protocols

A successful dyeing process involves three key stages: pre-treatment of the substrate, the dyeing cycle, and post-dyeing after-treatment to ensure fastness. The high-temperature exhaust method is the standard and most effective procedure for applying **Disperse Blue 106** to polyester.

Pre-treatment of Polyester Substrate

Objective: To remove impurities such as oils, waxes, and sizing agents from the polyester fabric, ensuring uniform dye uptake.

Procedure:

- Prepare a scouring bath with a liquor ratio of 1:10 to 1:15.
- Add a non-ionic detergent (e.g., 1 g/L) and soda ash (e.g., 1 g/L).
- Immerse the polyester fabric in the bath and heat to 80°C.
- Maintain the temperature for 30 minutes, ensuring gentle agitation.
- Rinse the fabric thoroughly with hot water, followed by a cold water rinse until a neutral pH is achieved.

High-Temperature Exhaust Dyeing Cycle



Objective: To diffuse and fix the **Disperse Blue 106** molecules within the polyester fiber matrix.

Dyeing Parameters:

Parameter	Recommended Value
Dye Concentration (% owf)	1.0 - 4.0 (depending on desired shade depth)
Liquor Ratio	1:10 - 1:15
pH	4.5 - 5.5
Dyeing Temperature	130°C
Dwell Time at 130°C	30 - 60 minutes
Heating Rate	1.5 - 2.0°C / minute
Cooling Rate	2.0°C / minute

Auxiliary Chemicals:

Chemical	Concentration (g/L)	Purpose
Dispersing Agent	1.0 - 2.0	Prevents dye agglomeration and ensures a stable dispersion.
Leveling Agent	0.5 - 1.0	Promotes even dye distribution and prevents unlevel dyeing.
Acetic Acid	As required	To adjust and maintain the acidic pH of the dyebath.
Sequestering Agent	0.5 (if using hard water)	Chelates metal ions that can interfere with the dyeing process.

Procedure:

• Set the dyebath at 50-60°C and adjust the pH to 4.5 - 5.5 using acetic acid.[3]



- Add the dispersing agent, leveling agent, and sequestering agent (if needed).
- Pre-disperse the required amount of Disperse Blue 106 in a small amount of warm water and add it to the dyebath.
- Introduce the pre-treated polyester fabric into the dyebath.
- Raise the temperature to 130°C at a rate of 1.5 2.0°C per minute.[4]
- Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade.
- Cool the dyebath to 80°C at a rate of 2.0°C per minute.

Post-Dyeing After-Treatment (Reduction Clearing)

Objective: To remove any unfixed dye particles from the fiber surface, thereby improving the final colorfastness properties.[5]

Procedure:

- Drain the dyebath.
- Prepare a fresh bath at 70-80°C.
- Add sodium hydrosulfite (1-2 g/L) and caustic soda (1-2 g/L).[6]
- Treat the dyed fabric for 15-20 minutes.[6]
- Rinse the fabric thoroughly with hot water.
- Neutralize the fabric with a dilute solution of acetic acid (0.5 1.0 g/L) in a fresh bath at 50°C for 10 minutes.
- Rinse with cold water and dry.

Expected Fastness Properties

The following table summarizes the typical colorfastness ratings for polyester dyed with **Disperse Blue 106** when the standard protocol is followed. Ratings are based on a scale of 1



to 5, where 5 represents the highest fastness.

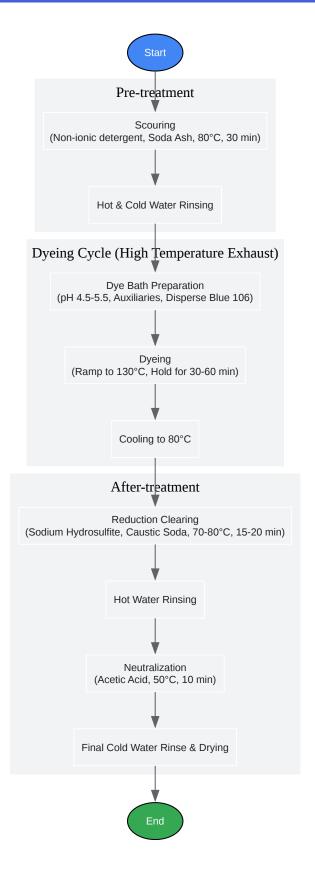
Fastness Property	Test Method	Expected Rating
Wash Fastness	ISO 105 C06	4-5
Light Fastness (Xenon Arc)	ISO 105 B02	4-5
Rubbing Fastness (Dry)	ISO 105 X12	4-5
Rubbing Fastness (Wet)	ISO 105 X12	4
Perspiration Fastness (Acidic & Alkaline)	ISO 105 E04	4-5
Sublimation Fastness	ISO 105 P01	4

Note: The light fastness of disperse dyes can be fair to good, typically with a rating of around 4-5.[8]

Visualization of Protocols and Relationships Experimental Workflow

The following diagram illustrates the complete workflow for dyeing polyester with **Disperse Blue 106**.





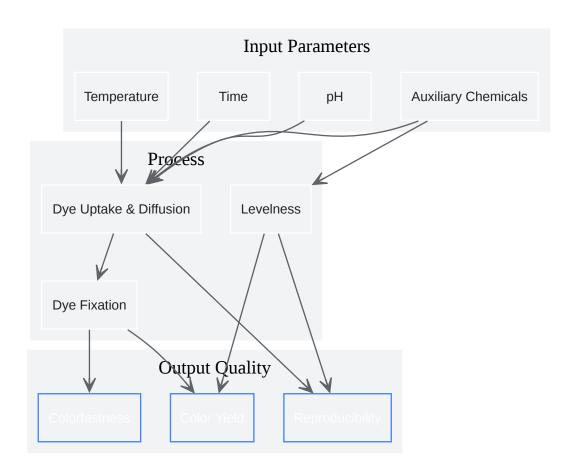
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Fig. 1: Experimental Workflow for Polyester Dyeing



Key Factors Influencing Dyeing Outcome

This diagram illustrates the logical relationships between key parameters and their impact on the final quality of the dyed polyester fabric.



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Fig. 2: Factors Affecting Dyeing Outcome

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